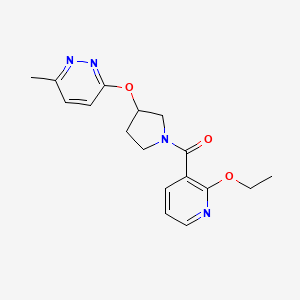

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034247-39-5

Cat. No.: VC4341790

Molecular Formula: C17H20N4O3

Molecular Weight: 328.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034247-39-5 |

|---|---|

| Molecular Formula | C17H20N4O3 |

| Molecular Weight | 328.372 |

| IUPAC Name | (2-ethoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3 |

| Standard InChI Key | LDFNNCUMAFUPNV-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is (2-ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, with the molecular formula C₁₇H₂₀N₄O₃ and a molecular weight of 328.4 g/mol .

Structural Features

-

Core: A pyrrolidine ring (five-membered amine) linked to a methanone group.

-

Substituents:

-

2-Ethoxypyridin-3-yl: A pyridine ring with an ethoxy group at position 2.

-

3-((6-Methylpyridazin-3-yl)oxy): A pyridazine ring substituted with a methyl group at position 6, connected via an ether linkage to the pyrrolidine core.

-

The SMILES notation is CCOc1ncccc1C(=O)N1CCC(Oc2ccc(C)nn2)C1, reflecting its connectivity .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving cross-coupling and nucleophilic substitution:

-

Pyrrolidine Functionalization:

-

Methanone Formation:

-

Optimization:

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Etherification | NaH, DMF, 50°C, 12h | 75–85% | |

| Methanone Coupling | HATU, DIPEA, DCM, rt | 80–90% |

Physical and Chemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 328.4 g/mol |

| LogP (Predicted) | 1.2–1.8 |

| Solubility | Moderate in DMSO, low in water |

| Hydrogen Bond Donors/Acceptors | 0/6 |

The ethoxy and methyl groups enhance lipophilicity, while the pyridazine and pyridine rings contribute to π-π stacking potential .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 8.42 (pyridazine-H), 7.85 (pyridine-H), 4.37 (ethoxy-CH₂), and 2.93 (pyrrolidine-CH₂) .

-

Mass Spectrometry (ESI+): Observed m/z = 329.2 [M+H]⁺, aligning with the molecular formula .

Applications in Research

Medicinal Chemistry

-

Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or selectivity .

-

Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy or methyl groups could elucidate key pharmacophores .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume